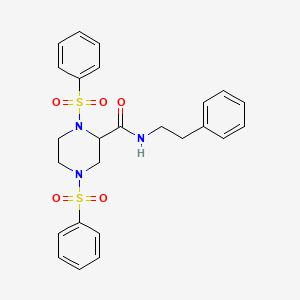![molecular formula C18H17BrIN3O2 B15019194 N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15019194.png)
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound that features both bromine and iodine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine or iodine atoms.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)benzamide: Similar structure but lacks the hydrazone and iodine substituents.
4-bromophenyl 4-bromobenzoate: Contains bromine substituents but differs in the overall structure.
Uniqueness
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide is unique due to the presence of both bromine and iodine substituents, as well as the hydrazone moiety. This combination of features provides it with distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C18H17BrIN3O2 |
|---|---|
Molekulargewicht |
514.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H17BrIN3O2/c19-14-6-10-16(11-7-14)22-17(24)2-1-3-18(25)23-21-12-13-4-8-15(20)9-5-13/h4-12H,1-3H2,(H,22,24)(H,23,25)/b21-12+ |
InChI-Schlüssel |
XRCFRBGFDBIGNQ-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)I |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15019112.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15019115.png)

![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15019140.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15019178.png)

![ethyl (2E)-2-[(4aR,6aS,6bS)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]hydrazinecarboxylate](/img/structure/B15019184.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15019186.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15019191.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![N-[amino(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide](/img/structure/B15019202.png)
